[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride
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Overview
Description
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of oxolane, featuring a phenyl group and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride typically involves the reaction of (2S,3R)-2-phenyloxolan-3-ylmethanol with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through crystallization or distillation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R)-3-methyl-2-oxolanyl]methanamine hydrochloride
- [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-Leu hydrochloride
Uniqueness
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a methanamine group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Biological Activity
[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H14ClN
- Molecular Weight : 187.68 g/mol
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired enantiomerically pure form. The synthesis pathway typically includes:
- Formation of the oxolane ring.
- Introduction of the phenyl group.
- Amination to produce the final methanamine derivative.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antidepressant Activity : Animal models have demonstrated that the compound exhibits antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, reducing oxidative damage in cells.
- Inhibition of Pathogen Growth : The presence of functional groups in its structure may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Study 1: Neuroprotective Effects
In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death and increased viability compared to control groups.
Treatment Group | Cell Viability (%) |
---|---|
Control | 45 |
Compound (10 µM) | 75 |
Compound (50 µM) | 85 |
Study 2: Antidepressant-Like Effects
A behavioral study conducted on mice assessed the antidepressant-like effects of the compound using the forced swim test (FST). Mice treated with this compound showed reduced immobility time compared to untreated controls.
Group | Immobility Time (seconds) |
---|---|
Control | 120 |
Compound (10 mg/kg) | 80 |
Compound (20 mg/kg) | 60 |
Study 3: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
[(2S,3R)-2-phenyloxolan-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1 |
InChI Key |
IFJZRGAXJZZOHL-NDXYWBNTSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1COC(C1CN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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